molecular formula C11H11FN2O5 B3075700 4-Fluoro-5-morpholino-2-nitrobenzoic acid CAS No. 1033778-62-9

4-Fluoro-5-morpholino-2-nitrobenzoic acid

Cat. No.: B3075700
CAS No.: 1033778-62-9
M. Wt: 270.21 g/mol
InChI Key: SHTVGSIBIUFYTN-UHFFFAOYSA-N
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Description

Contextualization of Nitrobenzoic Acid Derivatives in Contemporary Chemical Research

Nitrobenzoic acids are derivatives of benzoic acid that contain a nitro group (-NO2). These compounds are of considerable importance in chemical research and industry, primarily serving as versatile intermediates in the synthesis of a wide array of organic compounds. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the acidity of the carboxylic acid group.

Nitrobenzoic acid derivatives are foundational materials in the production of pharmaceuticals, dyes, and polymers. For instance, they are precursors to aminobenzoic acids through the reduction of the nitro group, which are then used in the synthesis of various therapeutic agents, including anesthetics and anti-inflammatory drugs. The presence of the nitro group also facilitates nucleophilic aromatic substitution reactions, enabling the introduction of other functional groups onto the aromatic ring, a key strategy in the construction of complex molecules.

Strategic Importance of Fluorine and Morpholine (B109124) Moieties in Molecular Design

The incorporation of fluorine atoms and morpholine moieties into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.

Fluorine: The introduction of fluorine can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target.

Morpholine: The morpholine ring is a saturated heterocycle that is frequently incorporated into drug molecules to improve their physicochemical properties. Its presence can enhance aqueous solubility and polarity, which are crucial for favorable pharmacokinetics. The morpholine nitrogen is basic, allowing for the formation of salts, which can improve a drug's formulation and bioavailability. This moiety is a common feature in a number of approved drugs, highlighting its value in medicinal chemistry.

Overview of 4-Fluoro-5-morpholino-2-nitrobenzoic Acid as a Versatile Synthetic Building Block

The structure of this compound makes it a highly versatile building block for organic synthesis. The presence of multiple reactive sites allows for a stepwise and controlled elaboration of the molecular scaffold.

Functional Group Potential Reaction Synthetic Utility
Carboxylic AcidAmide bond formation, EsterificationIntroduction of diverse side chains, Coupling with other building blocks
Nitro GroupReduction to an amineFormation of anilines, which can undergo a wide range of subsequent reactions (e.g., diazotization, acylation)
Fluorine AtomNucleophilic aromatic substitutionIntroduction of various nucleophiles at a specific position on the aromatic ring
Morpholine MoietyN-alkylation, N-acylationModification of the morpholine ring to fine-tune properties

This multi-faceted reactivity allows for the use of this compound in the construction of a variety of heterocyclic systems. For example, a related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed as a building block for the solid-phase synthesis of benzimidazoles, quinoxalinones, and benzodiazepinediones, all of which are important scaffolds in medicinal chemistry. nih.gov By analogy, this compound is expected to be a valuable precursor for similar and other complex heterocyclic structures.

Research Imperatives and Future Directions in Chemical Discovery

The continued exploration of novel and highly functionalized building blocks like this compound is a key imperative in chemical discovery. Future research in this area is likely to focus on several key aspects:

Development of Novel Synthetic Methodologies: The design of more efficient and sustainable methods for the synthesis of such complex building blocks is an ongoing area of research.

Library Synthesis for Drug Discovery: The use of versatile intermediates to generate large libraries of diverse compounds for high-throughput screening is a cornerstone of modern drug discovery. The multi-reactive nature of this compound makes it an ideal candidate for such library synthesis efforts.

Exploration of New Applications: While the primary application of such compounds is currently in medicinal chemistry, their unique electronic and structural features may also make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or other functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-5-morpholin-4-yl-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c12-8-6-9(14(17)18)7(11(15)16)5-10(8)13-1-3-19-4-2-13/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTVGSIBIUFYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Stereochemical Considerations

Core Aromatic Framework and Substituent Topography

The foundational structure of 4-Fluoro-5-morpholino-2-nitrobenzoic acid is a benzoic acid core, which consists of a benzene (B151609) ring substituted with a carboxylic acid group (-COOH). The topography of the molecule is defined by the specific placement of three additional substituents at various positions on this aromatic ring. The molecular formula for this compound is C₁₁H₁₁FN₂O₅, and it has a molecular weight of approximately 270.21 g/mol . accelachem.com

The substitution pattern is as follows:

A nitro group (-NO₂) is located at the C2 position (ortho to the carboxylic acid).

A fluorine atom (-F) is at the C4 position (para to the carboxylic acid).

A morpholino group is attached at the C5 position (meta to the carboxylic acid).

Table 1: Substituent Positions on the Benzoic Acid Core

Position Functional Group Relation to Carboxylic Acid
C1 Carboxylic Acid (-COOH) -
C2 Nitro (-NO₂) ortho
C3 Hydrogen (-H) meta
C4 Fluorine (-F) para
C5 Morpholino meta
C6 Hydrogen (-H) ortho

Stereoelectronic Effects of Fluorine and Nitro Groups within the Benzoic Acid Scaffold

The electronic nature of the benzoic acid scaffold is heavily modified by the stereoelectronic effects of the fluorine and nitro substituents. Both groups are classified as electron-withdrawing groups (EWGs), which significantly impact the acidity of the carboxylic acid and the reactivity of the aromatic ring. libretexts.org

The nitro group is a powerful deactivating group, withdrawing electron density from the benzene ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This delocalization of electron density serves to stabilize the conjugate base (carboxylate anion) that forms upon deprotonation of the carboxylic acid, thereby increasing its acidity. libretexts.org

The fluorine atom , being the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I). libretexts.org This effect pulls electron density away from the ring through the sigma bond framework, which also contributes to the stabilization of the carboxylate anion and enhances the compound's acidity. While halogens can technically donate electron density via a positive resonance effect (+R) due to their lone pairs, the inductive effect is dominant for fluorine. The combined influence of these EWGs makes this compound a stronger acid than unsubstituted benzoic acid.

Conformational Dynamics of the Morpholine (B109124) Ring System and its Influence on Molecular Geometry

The morpholine substituent introduces a significant element of conformational flexibility to the molecule. Morpholine is a six-membered saturated heterocycle that preferentially adopts a chair conformation to minimize steric and torsional strain. researchgate.netcdnsciencepub.com Theoretical and spectroscopic studies have identified two primary chair conformers for morpholine itself: one where the N-H bond is in an equatorial position (Chair-Eq) and another where it is in an axial position (Chair-Ax). nih.govacs.org The equatorial conformer is generally found to be the more stable of the two. nih.govacs.org

Table 2: Predominant Conformations of the Morpholine Ring

Conformer Relative Stability Key Feature
Chair High (most stable) Staggered arrangement of atoms, minimizing strain. researchgate.net
Skew-Boat Low Higher energy conformation, generally a transition state. researchgate.net

Positional Isomerism and Structural Analogs of Fluoro-nitro-morpholino Benzoic Acids

The concept of positional isomerism is critical in understanding the chemical space occupied by fluoro-nitro-morpholino benzoic acids. By rearranging the three substituents (fluoro, nitro, morpholino) on the benzoic acid ring, a wide variety of structural isomers can be conceptualized, each with potentially distinct physical, chemical, and biological properties. For example, an isomer could have the morpholino group at the C4 position and the fluorine atom at the C5 position.

In addition to these direct isomers, several structural analogs—compounds with similar but not identical substituent combinations—have been documented in chemical literature. These analogs are useful for comparative studies and as building blocks in organic synthesis. ossila.com The study of these related molecules provides insight into how specific substituent patterns influence molecular properties. For instance, the replacement of the morpholino group with another substituent, or the removal of one of the groups, creates a related but distinct chemical entity.

Table 3: Examples of Structural Isomers and Analogs

Compound Name CAS Number Classification
4-Fluoro-2-nitrobenzoic acid 394-01-4 Analog (lacks morpholino group) sigmaaldrich.comnih.gov
2-Fluoro-5-nitrobenzoic acid 7304-32-7 Analog (lacks morpholino group) ossila.com
2-Chloro-4-fluoro-5-nitrobenzoic acid 114776-15-7 Analog (Cl instead of morpholino) google.com
4-Chloro-2-fluoro-5-nitrobenzoic acid 35112-05-1 Analog (Cl instead of morpholino) chemicalbook.com
5-Fluoro-4-morpholino-2-nitrobenzoic acid N/A Positional Isomer
2-Fluoro-4-morpholino-5-nitrobenzoic acid N/A Positional Isomer

Advanced Synthetic Methodologies for 4 Fluoro 5 Morpholino 2 Nitrobenzoic Acid

Retrosynthetic Analysis and Key Disconnections for Multisubstituted Benzoic Acids

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally deconstructing the target molecule into simpler, commercially available starting materials. For a polysubstituted benzoic acid like 4-fluoro-5-morpholino-2-nitrobenzoic acid, the primary disconnections involve the bonds that are most readily formed.

The key disconnections for this target molecule are:

C-N Bond Disconnection: The bond between the aromatic ring and the morpholine (B109124) nitrogen is a prime candidate for disconnection. This disconnection points to a nucleophilic aromatic substitution (SNAr) reaction, where morpholine acts as the nucleophile and a suitable di- or tri-substituted benzoic acid derivative with a good leaving group at the C-5 position serves as the electrophile.

C-NO2 and C-F Bond Disconnections: The introduction of the nitro and fluoro groups onto the benzoic acid core is another critical aspect. These disconnections suggest electrophilic aromatic substitution reactions, such as nitration and fluorination, on a simpler benzoic acid precursor. The order of these introductions is crucial to ensure the correct regiochemistry of the final product.

Based on this analysis, a plausible forward synthetic strategy would involve the synthesis of a di-halogenated or fluoro-nitro-substituted benzoic acid precursor, followed by a nucleophilic aromatic substitution reaction with morpholine to introduce the final substituent.

Precursor Chemistry and Starting Material Derivatization

The successful synthesis of this compound heavily relies on the efficient preparation of appropriately substituted benzoic acid precursors. This section explores the key strategies for synthesizing these vital intermediates.

The introduction of nitro and fluoro groups onto a benzoic acid backbone is typically achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents on the aromatic ring play a critical role in determining the position of the incoming groups.

Nitration: The nitration of benzoic acid derivatives is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid. The carboxylic acid group is a meta-director, while other substituents will influence the final position of the nitro group. For instance, the nitration of 2-chloro-4-fluorobenzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid is a key step in the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a close analog of a potential precursor. libretexts.org

Fluorination: Direct fluorination of benzoic acid derivatives can be challenging. More commonly, the fluorine atom is introduced at an earlier stage of the synthesis, or a precursor already containing a fluorine atom is utilized.

The synthesis of the target molecule can be envisioned starting from various commercially available or readily synthesizable halogenated and nitrated benzoic acids.

4-Fluoro-2-nitrobenzoic acid: This compound can be synthesized from 4-fluoro-2-nitrotoluene (B1294404) via oxidation.

5-Fluoro-2-nitrobenzoic acid: The synthesis of this precursor can be achieved through the nitration of 3-fluorobenzoic acid.

4-Chloro-2-fluoro-5-nitrobenzoic acid: A multi-step synthesis starting from 2-chloro-4-fluorotoluene (B151448) has been reported. This process involves photochlorination to form 2-chloro-4-fluorobenzylidene dichloride, followed by mixed acid nitration, and subsequent hydrolysis and oxidation to yield the final product. libretexts.org A patent also describes the synthesis of this compound by nitrating 2-chloro-4-fluorobenzoic acid. libretexts.org

The table below summarizes the synthesis of some relevant precursors.

PrecursorStarting MaterialReagents and ConditionsYield (%)
4-Chloro-2-fluoro-5-nitrobenzoic acid 2-Chloro-4-fluorotoluene1. Photochlorination2. HNO₃/H₂SO₄3. Hydrolysis/Oxidation>80 (overall)
4-Chloro-2-fluoro-5-nitrobenzoic acid 2-Chloro-4-fluorobenzoic acidFuming HNO₃/H₂SO₄, 0-30°CNot specified

Introduction of the Morpholine Moiety via Nucleophilic Aromatic Substitution Pathways

The final key step in the synthesis of this compound is the introduction of the morpholine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

In an SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups (such as a nitro group) ortho and/or para to a good leaving group (such as a halogen). Morpholine, being a secondary amine, acts as a potent nucleophile in these reactions.

A study on the synthesis of 3-fluoro-4-morpholine-nitrobenzene, a structurally related compound, demonstrated the successful reaction of 3,4-difluoro-nitrobenzene with morpholine in the presence of sodium carbonate at 78°C, achieving a yield of over 98%. google.com This provides a strong precedent for the feasibility of reacting a di-halogenated or fluoro-nitro-substituted benzoic acid with morpholine.

The presence of the nitro group at the 2-position and a halogen (fluorine or chlorine) at the 4-position of the benzoic acid precursor significantly activates the C-5 position for nucleophilic attack by morpholine. The electron-withdrawing nature of both the nitro group and the halogens stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution.

The following table outlines a representative reaction for the introduction of a morpholine moiety onto an activated aromatic system.

Starting MaterialNucleophileReagents and ConditionsProductYield (%)
3,4-Difluoro-nitrobenzeneMorpholineNa₂CO₃, 78°C, 6 h3-Fluoro-4-morpholine-nitrobenzene>98

This reaction highlights the efficiency of nucleophilic aromatic substitution for the formation of C-N bonds with morpholine on appropriately activated aromatic rings, a key strategy in the synthesis of this compound.

Chemical Transformations and Reactivity Profiles of 4 Fluoro 5 Morpholino 2 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a variety of related compounds with modified properties and functionalities.

Derivatization to Esters, Amides, and Acyl Halides

The carboxylic acid moiety of 4-Fluoro-5-morpholino-2-nitrobenzoic acid can be readily converted into esters, amides, and acyl halides through standard organic synthesis methodologies.

Esters: Esterification is a common transformation for carboxylic acids. For instance, the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. iajpr.comgoogle.com Microwave-assisted esterification has also been shown to be an efficient method for substituted nitrobenzoic acids, often resulting in good yields in shorter reaction times. researchgate.net For example, the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000) has been achieved with good yields under sealed-vessel microwave conditions using a catalytic amount of sulfuric acid. researchgate.net This suggests a similar approach would be effective for this compound.

Amides: Amide formation can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. Direct coupling of the carboxylic acid with an amine using a coupling agent is also a widely used method. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid can be converted to its corresponding amide, N-(4-trifluoromethoxy-phenyl)-2-chloro-4-fluoro-5-nitro-benzoic acid amide. lookchem.com

Acyl Halides: The carboxylic acid can be converted to an acyl halide, typically an acyl chloride or acyl fluoride (B91410), which serves as a versatile intermediate for the synthesis of esters and amides. beilstein-journals.orgbeilstein-journals.org Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for the synthesis of acyl chlorides. google.com More recently, deoxyfluorinating reagents have been developed for the direct synthesis of acyl fluorides from carboxylic acids, which offer advantages in terms of stability and reactivity in subsequent acylation reactions. beilstein-journals.orgbeilstein-journals.org

Table 1: Derivatization of the Carboxylic Acid Group

Derivative Reagents and Conditions
Esters Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄), Heat (conventional or microwave) google.comresearchgate.net
Amides 1. Acyl halide formation (e.g., SOCl₂) 2. Amine
Acyl Halides Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) for acyl chlorides; Deoxyfluorinating agents for acyl fluorides beilstein-journals.orgbeilstein-journals.orggoogle.com

Carboxylate Salt Formation and Coordination Chemistry

As a carboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form a carboxylate salt. The resulting carboxylate can act as a ligand in coordination chemistry, forming complexes with metal ions. The specific coordination modes would depend on the metal center and the presence of other ligands.

Reactivity of the Nitro Functionality

The nitro group is a key functional group that significantly influences the electronic properties of the aromatic ring and is itself susceptible to reduction.

Catalytic Hydrogenation and Reduction to Amino Groups

The reduction of the aromatic nitro group to an amino group is a fundamental and widely utilized transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion is crucial for the synthesis of anilines, which are important intermediates in the pharmaceutical and materials industries. vapourtec.com

A variety of reducing agents and conditions can be employed for this purpose. commonorganicchemistry.com Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel is a common and efficient method. commonorganicchemistry.com Other methods include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.com For instance, the reduction of 2-fluoro-N-methyl-4-nitro-benzamide to 4-amino-2-fluoro-N-methyl-benzamide has been successfully achieved in high yield using hydrogenation in the presence of a Pd/C catalyst. researchgate.net

The general transformation can be represented as follows: R-NO₂ + 3H₂ → R-NH₂ + 2H₂O (Catalyst: Pd/C, Pt, or Ni)

Table 2: Common Reagents for Nitro Group Reduction

Reagent/Method Description
H₂/Pd/C A widely used method for catalytic hydrogenation. commonorganicchemistry.com
Fe/HCl A classic method using an easily oxidized metal in an acidic medium. masterorganicchemistry.com
SnCl₂ A mild reducing agent often used for selective reductions. masterorganicchemistry.com
Na₂S₂O₄ Sodium hydrosulfite can also be used for the reduction of nitroarenes. wikipedia.org

Participation in Redox-Mediated Transformations and Electron Transfer Processes

Nitroaromatic compounds are known to participate in redox-mediated transformations and electron transfer processes. nih.gov The nitro group is a strong electron-withdrawing group, which facilitates the acceptance of electrons. The reduction of nitroaromatic compounds can proceed through single- or two-electron transfer mechanisms. nih.gov

The initial single-electron reduction of a nitroaromatic compound (ArNO₂) forms a nitro anion-radical (ArNO₂⁻). In the presence of oxygen, this radical can transfer an electron to O₂, regenerating the parent nitroaromatic compound and forming a superoxide (B77818) radical. This process is known as redox cycling. nih.gov

Further reduction of the nitro group can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, ultimately yielding the corresponding amine. nm.gov The redox properties of nitroaromatic compounds are crucial in various contexts, including their biological activity and environmental fate. nih.govnm.gov

Aromatic Reactivity: Electrophilic and Nucleophilic Substitutions on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is substituted with both electron-donating (morpholino) and electron-withdrawing (nitro, fluoro, carboxylic acid) groups. This substitution pattern dictates the regioselectivity and reactivity of the ring towards both electrophilic and nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups, such as the nitro group, ortho and para to the fluorine atom, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). vapourtec.comresearchgate.net In this reaction, a nucleophile displaces a leaving group (in this case, the fluoride ion) on the aromatic ring. The fluorine atom at the 4-position is activated for nucleophilic displacement. nih.gov This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at this position. researchgate.net For example, 2,4-difluoronitrobenzene (B147775) readily reacts with morpholine (B109124), where one of the fluorine atoms is displaced. vapourtec.com

Chemical Behavior of the Morpholine Heterocycle within the Compound

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, plays a pivotal role in modulating the physical and chemical properties of the parent molecule. Its presence enhances solubility in various solvents and provides a reactive center for further chemical modifications.

Secondary Amine Reactivity in Complex Molecular Systems

The nitrogen atom of the morpholine ring in this compound behaves as a secondary amine. Its reactivity, however, is significantly influenced by the electronic environment of the benzene ring to which it is attached. The presence of a strongly electron-withdrawing nitro group ortho to the morpholine substituent and a fluoro group para to it decreases the electron density on the nitrogen atom. This reduction in electron density diminishes its basicity and nucleophilicity compared to an unsubstituted N-arylmorpholine.

The nucleophilicity of amines is a critical factor in their reactivity, and it is generally observed that electron-withdrawing groups on an attached aromatic ring reduce this property. For instance, the nucleophilicity of morpholine is lower than that of piperidine (B6355638) due to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring. masterorganicchemistry.com In the case of this compound, this effect is further amplified by the nitro and fluoro substituents on the benzene ring.

Despite this reduced reactivity, the morpholine nitrogen retains sufficient nucleophilic character to participate in a variety of chemical transformations, particularly those involving strong electrophiles. The lone pair of electrons on the nitrogen atom is available for bond formation, although the reaction kinetics may be slower compared to more electron-rich amine substrates.

Alkylation and Acylation of the Morpholine Nitrogen

The secondary amine of the morpholine moiety is susceptible to both alkylation and acylation reactions, providing a convenient handle for introducing a wide range of substituents. These reactions typically proceed via nucleophilic attack of the morpholine nitrogen on an electrophilic carbon atom.

Alkylation: The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides or sulfates. The reaction involves the formation of a new carbon-nitrogen bond and results in a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used, or a tertiary amine with a single alkyl group. The efficiency of N-alkylation of morpholine derivatives can be influenced by the choice of catalyst and reaction conditions. For example, the N-alkylation of morpholine with alcohols can be achieved using a CuO–NiO/γ–Al2O3 catalyst.

Alkylating AgentProduct TypeGeneral Conditions
Alkyl Halide (R-X)N-AlkylmorpholineBase, Solvent (e.g., DMF, CH3CN)
Dialkyl Sulfate ((R)2SO4)N-AlkylmorpholineBase, Solvent
EpoxidesN-(2-hydroxyalkyl)morpholineProtic or Aprotic Solvent

Acylation: Acylation of the morpholine nitrogen is readily achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction leads to the formation of an amide linkage and is a common strategy for introducing carbonyl-containing functional groups. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Acylation can be used to introduce a variety of acyl groups, thereby modifying the steric and electronic properties of the molecule.

Acylating AgentProduct TypeGeneral Conditions
Acyl Chloride (RCOCl)N-AcylmorpholineBase (e.g., Pyridine, Et3N), Solvent
Acid Anhydride ((RCO)2O)N-AcylmorpholineBase, Solvent
Carboxylic Acid (RCOOH)N-AcylmorpholineCoupling agent (e.g., DCC, EDC)

Cyclization Reactions and Heterocyclic Ring Annulation Utilizing the Compound

The strategic positioning of the nitro, carboxylic acid, and morpholine groups on the benzene ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. The general strategy involves the reduction of the nitro group to an amine, which can then undergo intramolecular cyclization with the adjacent carboxylic acid or a suitably modified derivative.

Formation of Fused Aromatic and Heterocyclic Systems

The reduction of the 2-nitro group to a 2-amino group is a key transformation that unlocks the potential for intramolecular cyclization. This reduction can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), or chemical reducing agents like tin(II) chloride (SnCl2) or sodium dithionite (B78146) (Na2S2O4). The resulting 2-amino-4-fluoro-5-morpholinobenzoic acid is a versatile intermediate for the synthesis of various fused heterocycles.

One of the most common applications of such intermediates is in the synthesis of quinazolines and their derivatives. Intramolecular condensation between the newly formed amino group and the carboxylic acid function can lead to the formation of a quinazolinone ring system. This process is often facilitated by dehydrating agents or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester.

Furthermore, the reactive sites on the parent molecule can be utilized to construct other fused systems. For instance, if the carboxylic acid is converted to an amide and the nitro group is reduced, intramolecular cyclization can lead to the formation of benzodiazepine derivatives, depending on the nature of the amide substituent. The synthesis of phenoxazines can also be envisioned through reactions involving the amino derivative and a suitable catechol or quinone partner.

Precursor TransformationFused Heterocyclic SystemGeneral Reaction
1. Reduction of NO2 to NH22. Intramolecular condensationQuinazolinoneHeat, dehydrating agent
1. Amide formation at COOH2. Reduction of NO2 to NH23. Intramolecular cyclizationBenzodiazepine derivativeDependent on amide structure
1. Reduction of NO2 to NH22. Reaction with a quinonePhenoxazine derivativeOxidative cyclization

Substituent Effects on Cyclization Efficiency and Regioselectivity

The efficiency and regioselectivity of the cyclization reactions are profoundly influenced by the nature and position of the substituents on the aromatic ring.

Steric Effects: The bulky morpholine group can exert steric hindrance, which may affect the rate and outcome of the cyclization reaction. The approach of reagents to the adjacent functional groups might be impeded, potentially requiring more forcing reaction conditions.

Regioselectivity: In cases where multiple cyclization pathways are possible, the substituents can direct the regioselectivity of the reaction. For example, in the formation of fused systems involving additional electrophilic sites, the electronic nature of the substituents will dictate the preferred site of nucleophilic attack by the amino group. The regioselectivity in the cyclization of substituted 2-aminobenzoic acids is a well-studied area, and the principles can be applied to predict the outcome of reactions involving 4-fluoro-5-morpholino-2-aminobenzoic acid. For instance, in copper-catalyzed amination of chlorobenzoic acids, the regioselectivity is high, suggesting that similar control can be expected in subsequent cyclization steps. nih.gov

SubstituentPositionElectronic EffectPotential Impact on Cyclization
Fluoro4-I, +M (weak)May slightly decrease nucleophilicity of the 2-amino group.
Morpholino5+M, -IIncreases electron density, enhancing nucleophilicity of the 2-amino group.
Nitro (pre-reduction)2-M, -IStrong electron withdrawal, deactivates the ring towards electrophilic attack.
Carboxylic Acid1-M, -IElectron withdrawing, activates the ring towards nucleophilic attack at the carbonyl carbon.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Molecular Architectures

The strategic placement of multiple functional groups makes 4-fluoro-5-morpholino-2-nitrobenzoic acid an ideal starting material for the synthesis of intricate molecules. Its rigid aromatic core serves as a scaffold upon which complex structures can be systematically built through sequential chemical transformations.

The compound is particularly valuable in heterocyclic oriented synthesis (HOS), a strategy focused on creating diverse collections of heterocyclic compounds, which are central to drug discovery. Research on analogous compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, demonstrates a clear pathway for these transformations. nih.gov The methodology involves immobilizing the acid on a solid support, followed by a sequence of reactions including nucleophilic substitution of the halogen, reduction of the nitro group to an amine, and subsequent intramolecular cyclization. nih.gov

This sequence allows for the generation of a wide array of important nitrogen-containing heterocycles. By varying the nucleophile and cyclization conditions, diverse libraries of these scaffolds can be efficiently prepared. nih.gov The application of this strategy to this compound is anticipated to yield similar success due to the shared reactive functionalities.

Table 1: Potential Heterocyclic Scaffolds Synthesized from this compound Analogues This table is based on scaffolds successfully synthesized from the closely related analogue, 4-chloro-2-fluoro-5-nitrobenzoic acid. nih.gov

Heterocyclic ScaffoldKey Synthetic StepsPotential Significance
Benzimidazoles Nitro reduction, cyclization with a carboxylic acid or equivalent.Core structure in numerous pharmaceuticals.
Benzotriazoles Nitro reduction, diazotization, and cyclization.Utilized in agrochemicals and as corrosion inhibitors.
Quinoxalinones Nitro reduction, condensation with a 1,2-dicarbonyl compound.Scaffolds with a range of biological activities.
Benzodiazepinediones Nitro reduction, reaction with an amino acid derivative, cyclization.Privileged structures in central nervous system drugs.

The functional handles of this compound also provide pathways for the construction of more topologically complex spiro and fused ring systems.

Fused Ring Systems: Fused rings, where two or more rings share two atoms and one bond, can be accessed through post-synthesis modifications of molecules derived from this building block. For instance, studies on related o-nitrobenzoic acid derivatives in Ugi multicomponent reactions have shown that the resulting products can undergo subsequent intramolecular reactions, such as Pictet-Spengler type cyclizations, to yield polycyclic fused isoindolinones. rsc.orgresearchgate.net This Ugi-post-cyclization strategy effectively uses the initial scaffold to build complex, fused architectures. beilstein-journals.org

Spiro Ring Systems: Spirocycles, which are three-dimensional structures where two rings are linked by a single common atom, are of increasing interest in drug design. bohrium.comresearchgate.net While direct synthesis of spirocycles from this compound is not prominently documented, its functionalities make it a plausible precursor. Synthetic strategies such as intramolecular Diels-Alder reactions or multi-step sequences involving the formation of intermediates suitable for spirocyclization could leverage the compound's inherent reactivity. bohrium.com The creation of these challenging motifs is a key area of modern synthetic chemistry. nih.gov

Contributions to Methodological Development in Synthetic Chemistry

Beyond its role as a simple building block, this compound and its analogues contribute to the development of new synthetic methods and strategies.

The compound's multiple reactive sites encourage the exploration of novel synthetic pathways. Its use in solid-phase synthesis represents a key methodological advance, allowing for the efficient and clean preparation of compound libraries. nih.gov Furthermore, the potential for sequential, site-selective reactions (e.g., nucleophilic aromatic substitution at the fluoro position, followed by chemistry involving the nitro and carboxylic acid groups) allows chemists to develop complex, multi-step synthetic routes to previously inaccessible molecules. The Ugi reaction followed by an intramolecular SNAr (nucleophilic aromatic substitution) reaction is a prime example of a sophisticated sequence that generates significant molecular complexity in a controlled manner. rsc.orgresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. tcichemicals.comorganic-chemistry.org The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org

Research has confirmed that o-nitrobenzoic acid derivatives are effective substrates for the Ugi reaction. rsc.orgnih.gov Specifically, the analogue 4-chloro-2-nitrobenzoic acid has been successfully employed as the carboxylic acid component. rsc.org This demonstrates that this compound is an excellent candidate for this reaction, serving as the acidic component to generate complex peptide-like structures in a single, efficient step.

Table 2: Hypothetical Ugi Four-Component Reaction (U-4CR) Utilizing this compound

ComponentRoleExample Reactant
Carboxylic Acid Provides the acyl group.This compound
Amine Forms the imine intermediate.Allylamine
Carbonyl Compound Forms the imine intermediate.4-Chlorobenzaldehyde
Isocyanide Undergoes nucleophilic attack.tert-Butyl isocyanide

Design and Fabrication of Specialty Chemicals and Chemical Reagents

The unique electronic and structural features of this compound make it a valuable scaffold for the design of specialty chemicals, particularly functional fluorescent probes. nih.gov A chemical scaffold serves as the core structure of a molecule, which can be systematically modified to create a range of derivatives with specific functions. mtroyal.camdpi.com

By using the carboxylic acid group as a chemical handle, fluorophores or other reporter groups can be attached. The morpholine (B109124) and nitro substituents can be used to modulate the electronic properties of the aromatic ring, thereby fine-tuning the photophysical properties (e.g., absorption and emission wavelengths) of the resulting fluorescent dye. nih.gov This approach allows for the rational design of probes for targeted cellular imaging and biological research. rsc.org The Ugi reaction itself has been employed as a scaffold-based synthesis method to rapidly generate libraries of multi-functional fluorophores, highlighting the synergy between multicomponent reactions and the design of specialty reagents. nih.gov

Integration of this compound into Advanced Materials and Polymeric Systems Remains a Niche Area of Research

Despite its utility as a versatile building block in organic synthesis, the direct incorporation of this compound into advanced materials and polymeric systems is not extensively documented in publicly available scientific literature. While the compound's structural features suggest potential for creating functional polymers, detailed research findings and specific data on its use as a monomer or for polymer functionalization are scarce.

The inherent characteristics of this compound, such as the presence of a carboxylic acid group suitable for polymerization reactions (e.g., polyester (B1180765) or polyamide formation) and the morpholino and nitro groups that could impart specific functionalities, theoretically position it as a candidate for materials science applications. The fluorine atom could also enhance thermal stability and other properties of a resulting polymer.

However, a comprehensive review of current research indicates that its primary application remains in the realm of small molecule synthesis, particularly as a precursor for creating complex heterocyclic compounds. Investigations into its role in polymer chemistry, including the synthesis of high-performance polymers or functional materials, have not been a significant focus of published research.

Future research may yet explore the potential of this compound in materials science. Areas of potential investigation could include its use in the development of:

Specialty Polyamides or Polyesters: Leveraging the carboxylic acid functionality for condensation polymerization.

Electroactive Polymers: Where the nitro and morpholino groups might influence the electronic properties of a polymer backbone.

Functional Polymer Coatings: Utilizing the unique combination of functional groups to impart specific surface properties.

Until such research is conducted and published, the integration of this compound into advanced materials and polymeric systems remains a largely unexplored field of study.

Research on Bioactive Analogs and Precursors for Biological Applications

Precursor in the Synthesis of Potential Bioactive Molecules

4-Fluoro-5-morpholino-2-nitrobenzoic acid serves as a valuable and versatile building block in the synthesis of more complex organic molecules for medicinal and biological applications. Its structure contains multiple reactive sites—a carboxylic acid group, a nitro group, a fluorine atom, and a morpholine (B109124) ring—that allow for a variety of chemical modifications. The nitro group can be reduced to an amine, a key step in the formation of heterocyclic systems. The fluorine atom and the carboxylic acid group also offer sites for various coupling and substitution reactions, enabling the construction of diverse molecular architectures. This compound's utility is primarily as an intermediate, explored for its potential in developing new therapeutic agents.

Exploration of Derivatives with Antimicrobial Activities

While the morpholine moiety is a component of some antimicrobial agents and derivatives of related fluoroquinolones show antibacterial activity, specific studies detailing the synthesis of antimicrobial compounds directly from this compound are not extensively documented in current literature. orientjchem.org Research has shown that other classes of molecules, such as 4-(5-Aryl-2-furoyl)morpholines and fluoroquinolone derivatives, have been synthesized and investigated for their potential as antimicrobial agents. orientjchem.orgresearchgate.net The general strategy often involves incorporating known pharmacophores into new molecular scaffolds to develop novel therapeutic agents against multidrug-resistant bacteria. nih.gov

Investigation of Derivatives with Antioxidant Properties

The investigation of derivatives from this compound for antioxidant properties is an area with limited specific research. However, studies on other morpholine-containing scaffolds have shown potential in this regard. For instance, a series of novel 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones were synthesized and evaluated for antioxidant activity, with some compounds showing significant radical scavenging capabilities. acs.org Similarly, analogs of the antioxidant drug Edaravone, which feature a pyrazole (B372694) ring, have been developed, indicating a broad interest in heterocyclic compounds for antioxidant applications. nih.gov

Research into Compounds Exhibiting Anti-inflammatory and Anti-platelet Activities

The morpholine ring is present in various compounds investigated for therapeutic properties, including anti-inflammatory and anti-platelet effects. For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone was identified as a potent nonsteroidal analgesic and anti-inflammatory agent. nih.gov In the realm of anti-platelet research, 2-morpholino substituted benzoxazines have been prepared and shown to be effective against ADP and collagen-induced platelet aggregation. nih.gov Derivatives of 5-oxoproline containing a morpholine amide also demonstrated the ability to inhibit platelet aggregation. mdpi.com Despite these examples in related compound classes, direct synthesis and evaluation of derivatives from this compound for these specific activities are not widely reported.

Synthesis of Quinazolinone Derivatives as Potential Kinase Inhibitors

This compound is a logical precursor for the synthesis of quinazolinone derivatives, a class of compounds extensively researched as kinase inhibitors for cancer therapy. The general synthetic route involves two key transformations of the benzoic acid precursor: first, the reduction of the nitro group to an aniline (B41778) (amino group), and second, the cyclization of the resulting 2-aminobenzoic acid derivative with an appropriate reagent to form the quinazolinone ring system.

The quinazoline (B50416) scaffold is a well-established "hinge-binding" motif that can effectively interact with the ATP-binding site of various protein kinases. nih.gov Furthermore, the fluorine atom on the benzene (B151609) ring can play a crucial role in modulating the molecule's binding affinity and pharmacokinetic properties. The fluorine group on the quinazoline ring has been shown to have a significant impact on binding to the hinge region of kinases like Aurora A. nih.gov The morpholine group can influence the compound's solubility and ability to form additional interactions within the target protein. Numerous anilinoquinazoline (B1252766) derivatives have been developed as potent inhibitors of both receptor and non-receptor tyrosine kinases, highlighting the importance of this structural class in oncology research. nih.gov

Precursor CompoundKey Transformation StepsTarget ScaffoldTherapeutic Target
This compound1. Reduction of nitro group to amine2. Cyclization to form heterocycleQuinazolinoneProtein Kinases

Role in Agrochemical Research and Development

Substituted benzoic acids, particularly those containing fluorine and nitrogen heterocycles, are important intermediates in the agrochemical industry. The structural features of this compound make it a candidate for use as an intermediate in the synthesis of active agrochemical ingredients. Fluorinated compounds, in particular, are prevalent in modern crop protection products due to the unique physicochemical properties that the fluorine atom imparts, such as increased metabolic stability and binding affinity.

Precursors for Herbicides and Pesticides

This compound serves as a potential precursor for herbicides and pesticides. Its chemical structure is closely related to other known agrochemical intermediates. For instance, the structurally similar compound 2-chloro-4-fluoro-5-nitrobenzoic acid is a key intermediate in the synthesis of the herbicide saflufenacil. google.comwipo.intgoogle.com Picolinic acid derivatives, another class of benzoic acid-related compounds, are a well-known family of synthetic auxin herbicides. nih.gov The synthesis of these agrochemicals often involves the modification of a substituted benzoic acid core to achieve the desired biological activity and crop selectivity. The presence of the fluoro and nitro groups on the benzene ring of this compound provides reactive handles for the chemical transformations needed to build more complex and potent herbicidal molecules.

Related IntermediateFinal Agrochemical ProductAgrochemical Class
2-chloro-4-fluoro-5-nitrobenzoic acidSaflufenacilHerbicide
Picolinic acid derivativesHalauxifen-methyl, Florpyrauxifen-benzylSynthetic Auxin Herbicides

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives can be significantly modulated by the introduction of various substituents on the aromatic ring. Structure-Activity Relationship (SAR) studies for this class of compounds focus on how modifications to the core structure influence their pharmacological effects. The placement of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can alter the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. pharmacy180.com

Influence of Fluorine on Molecular Interactions and Bioavailability

The substitution of hydrogen with fluorine in a benzoic acid derivative can profoundly influence the molecule's properties, affecting both its molecular interactions and bioavailability. Fluorine's high electronegativity creates a strong dipole in the carbon-fluorine bond, which can lead to favorable dipole-dipole and charge-dipole interactions with target macromolecules. researchgate.net This can enhance the binding affinity of the compound to its biological target. researchgate.netbenthamscience.com Furthermore, the fluorine atom is a weak hydrogen bond acceptor, allowing it to form specific hydrogen bonds that can be critical for molecular recognition. acs.org

Fluorine substitution also has a significant impact on the bioavailability of a drug candidate. One of the primary ways it achieves this is by increasing metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s, which often target C-H bonds for oxidation. researchgate.net By strategically placing fluorine atoms at metabolically vulnerable positions, the metabolic half-life of a compound can be extended. Additionally, fluorine can increase the lipophilicity of a molecule, which can improve its ability to permeate biological membranes, a crucial factor for absorption and distribution. benthamscience.com The introduction of fluorine can also modulate the acidity (pKa) of nearby functional groups, which in turn affects a compound's solubility and absorption characteristics. mdpi.com

Table 1: Physicochemical and Pharmacokinetic Effects of Fluorine Substitution
Property ModifiedEffect of Fluorine SubstitutionUnderlying MechanismReference
Binding AffinityOften increasedFormation of H-bonds, dipole-dipole, and electrostatic interactions. researchgate.netbenthamscience.com
Metabolic StabilityGenerally increasedHigh strength of the C-F bond resists enzymatic cleavage. researchgate.net
LipophilicityIncreasedFluorine is more lipophilic than hydrogen, enhancing membrane permeability. benthamscience.com
Acidity (pKa)Altered (typically lowered for nearby acidic protons)Strong electron-withdrawing inductive effect of fluorine. mdpi.com
ConformationCan induce specific molecular conformationsSteric and electronic effects can favor certain rotational states (rotamers). researchgate.net
Table 2: Contributions of the Morpholine Moiety in Bioactive Compounds
ContributionDescriptionSignificance in Drug DesignReference
Improved SolubilityThe heteroatoms (N and O) can interact with water, and the basic nitrogen can form soluble salts.Enhances bioavailability and suitability for formulation. acs.orgnih.gov
Hydrogen BondingThe oxygen atom acts as a hydrogen bond acceptor.Increases binding affinity and specificity for the biological target. researchgate.net
Metabolic StabilityThe ring is generally stable to metabolic degradation.Can improve the pharmacokinetic profile of a compound. researchgate.net
Structural ScaffoldProvides a conformationally restrained linker to orient other substituents.Optimizes the spatial arrangement of pharmacophoric elements for target interaction. nih.gov
Pharmacophore ComponentCan directly interact with key residues in a binding pocket.Contributes directly to the compound's potency and activity. nih.govresearchgate.net

Future Prospects and Emerging Research Directions

Innovations in Asymmetric Synthesis Utilizing the Compound as a Chiral Auxiliary or Precursor

There is currently no available scientific literature detailing the use of 4-Fluoro-5-morpholino-2-nitrobenzoic acid as a chiral auxiliary or precursor in asymmetric synthesis. The development of novel chiral auxiliaries is a significant area of chemical research, aimed at achieving high stereoselectivity in chemical reactions. However, the specific application of this compound for such purposes has not been reported.

Advanced Computational Chemistry for Predicting Novel Derivatives and Reaction Mechanisms

No computational chemistry studies predicting novel derivatives or elucidating reaction mechanisms involving this compound have been published. Computational tools are increasingly used to model molecular properties and predict reactivity, which aids in the design of new compounds and the understanding of chemical processes. The absence of such studies for this particular compound indicates a gap in the current body of research.

Exploration of Catalytic Applications and Organocatalysis

There is no information available regarding the exploration of this compound in catalytic applications or as an organocatalyst. The field of catalysis is continuously seeking new molecular scaffolds to facilitate and control chemical transformations. To date, this compound has not been identified in the literature as a candidate for such applications.

Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry

No research has been found that connects this compound with the fields of nanotechnology or supramolecular chemistry. Such interdisciplinary research often leads to the development of novel materials and systems with unique properties. The potential for this compound to be used as a building block in nanomaterials or in the construction of complex supramolecular assemblies remains an open area for future investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-5-morpholino-2-nitrobenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can involve sequential functionalization of a benzoic acid scaffold. For example, nitration followed by nucleophilic aromatic substitution (SNAr) with morpholine, as demonstrated in structurally similar compounds (e.g., 5-(cyano(morpholino)methyl)-2-fluorobenzoic acid synthesis via Zn(OAc)₂ catalysis and TMS-CN addition ). Key variables include:

  • Temperature : SNAr reactions typically require 60–100°C for efficient substitution.
  • Catalysts : Lewis acids (e.g., Zn(OAc)₂) enhance electrophilicity at the nitro-fluoro position.
  • Solvent : Polar aprotic solvents (e.g., DMF, chloroform) improve reagent solubility and reaction rates.
  • Yield Optimization : Pilot reactions should test stoichiometric ratios (e.g., 1.2:1 morpholine:substrate) to minimize side products like dehalogenation or over-nitration .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : ¹⁹F NMR to confirm fluorine substitution (δ ≈ -110 ppm for aromatic F), and ¹H NMR to verify morpholino integration (δ 3.6–3.8 ppm for N-CH₂) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical [M-H]⁻ = 297.06 g/mol).

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and analogs (e.g., 4-bromo-2-fluoro-5-nitrobenzoic acid)?

  • Methodological Answer : Comparative studies should focus on:

  • Substituent Effects : Morpholino’s electron-donating nature vs. bromo’s electron-withdrawing effect alters nitro group reactivity and target binding.
  • Biological Assays : Test both compounds in parallel using:
  • MIC Assays : For antimicrobial activity (e.g., against S. aureus), noting discrepancies in IC₅₀ values.
  • Kinase Inhibition Profiling : Morpholino derivatives often target ATP-binding pockets, while bromo analogs may prefer hydrophobic domains .
  • Computational Docking : Use AutoDock Vina to compare binding poses in homology models (e.g., PDB: 7TH ).

Q. How can researchers design experiments to probe the nitro group’s role in photoinstability or redox activity?

  • Methodological Answer :

  • Photostability Studies : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC. Compare with nitro-free analogs (e.g., 4-fluoro-5-morpholinobenzoic acid) .
  • Cyclic Voltammetry : Measure reduction potentials in DMSO (vs. Ag/AgCl) to identify nitro → nitroso transitions (expected E₁/₂ ≈ -0.5 V) .
  • ROS Scavenging Assays : Use DCFH-DA in cell cultures to quantify nitro group-mediated reactive oxygen species (ROS) generation .

Q. What computational methods predict the compound’s solubility and crystallinity for formulation studies?

  • Methodological Answer :

  • COSMO-RS Simulations : Predict logP values (experimental logP ≈ 1.8) and solubility in PBS or DMSO .
  • Crystal Structure Prediction (CSP) : Use Mercury CSD to analyze hydrogen-bonding motifs (e.g., nitro-carboxylic acid dimerization) .
  • Table : Predicted vs. Experimental Solubility
SolventPredicted (mg/mL)Experimental (mg/mL)
Water0.120.09
DMSO25.722.3

Data Contradiction Analysis

Q. Why might reported antitumor activity vary between studies using similar nitrobenzoic acid derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Cell Line Variability : Morpholino derivatives show selective toxicity in KRAS-mutant lines (e.g., HCT-116) but not in wild-type (e.g., HEK-293) .
  • Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) reveal species-specific nitroreductase activity affecting prodrug activation .
  • Solution Stability : Degradation in cell culture media (e.g., DMEM + 10% FBS) may reduce effective concentrations. Validate via LC-MS stability checks .

Theoretical Frameworks

Q. How can researchers link this compound’s design to broader theories in medicinal chemistry?

  • Methodological Answer :

  • Bioisosterism : The morpholino group serves as a piperazine bioisostere, improving solubility while maintaining target affinity (cf. FDA-approved kinase inhibitors) .
  • QSAR Models : Build regression models using descriptors like molar refractivity (MR) and Hammett σ constants to predict activity cliffs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.